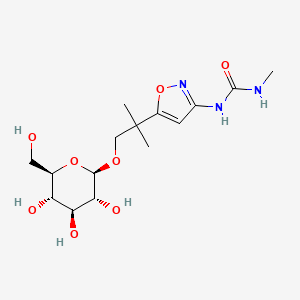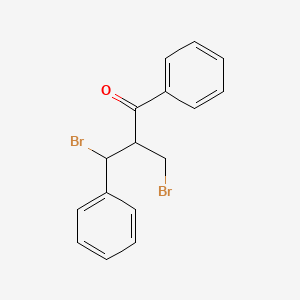
3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C16H14Br2O It is a brominated derivative of diphenylpropanone, characterized by the presence of two bromine atoms attached to the propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one typically involves the bromination of 1,3-diphenylpropan-1-one. One common method is the bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Another brominated compound with similar reactivity but different structural features.
1,3-Diphenylpropan-1-one: The non-brominated parent compound, used as a starting material for the synthesis of brominated derivatives.
3-Bromo-2-(chloromethyl)-1,3-diphenylpropan-1-one: A chlorinated analog with similar chemical properties.
Uniqueness
3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. This compound’s ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
14181-93-2 |
|---|---|
Fórmula molecular |
C16H14Br2O |
Peso molecular |
382.09 g/mol |
Nombre IUPAC |
3-bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H14Br2O/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clave InChI |
KUFJRYXCKFQGHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(CBr)C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)
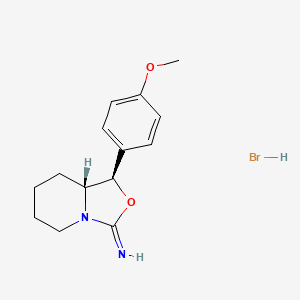
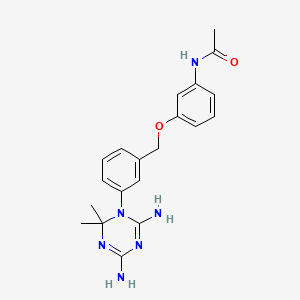
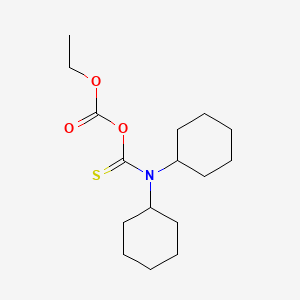
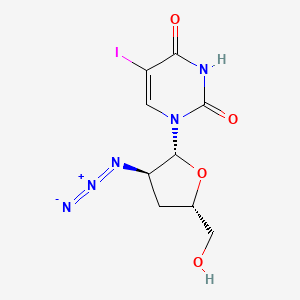


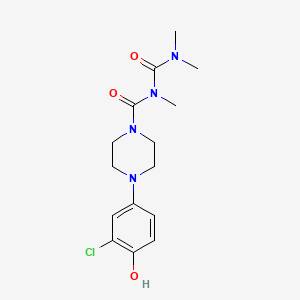

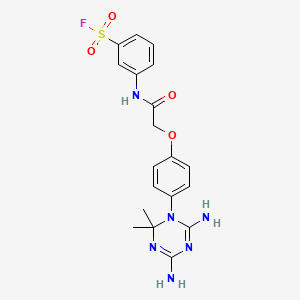
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)


